1,2-Dibromo-1,1,2,2-tetramethyldisilane

Description

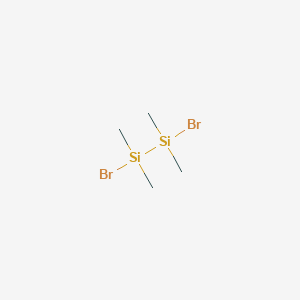

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bromo-[bromo(dimethyl)silyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Br2Si2/c1-7(2,5)8(3,4)6/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGRBBYRYRELLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)([Si](C)(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Br2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating the Reactivity and Mechanistic Pathways of 1,2 Dibromo 1,1,2,2 Tetramethyldisilane

Investigations into Silicon-Silicon Bond Activation

The Si-Si bond in 1,2-Dibromo-1,1,2,2-tetramethyldisilane, with a dissociation energy lower than a C-C bond, is susceptible to cleavage under various conditions. nih.gov The presence of electronegative bromine atoms further polarizes the Si-Si bond, rendering the silicon atoms more electrophilic and thus more amenable to activation.

Catalytic Activation Mechanisms

Transition metal catalysis has emerged as a powerful tool for the controlled activation and functionalization of Si-Si bonds. These methods offer efficient routes to novel organosilicon compounds that might be inaccessible through traditional synthetic protocols.

Palladium complexes are particularly effective in catalyzing reactions involving disilanes. The general mechanism for palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgfishersci.ca In the context of this compound, a plausible pathway for a cross-coupling reaction would initiate with the oxidative addition of the Si-Br bond to a low-valent palladium(0) species, forming a silyl-palladium(II) intermediate. This step is often the rate-determining step in the catalytic cycle. fishersci.ca Subsequent reaction with a suitable coupling partner, followed by reductive elimination, would yield the desired product and regenerate the palladium(0) catalyst.

While specific studies on the palladium-catalyzed reactions of this compound are not extensively documented, analogies can be drawn from related systems. For instance, palladium catalysts are known to mediate the disilylation of alkynes and dienes using other disilanes. dntb.gov.uafigshare.com Furthermore, palladium-catalyzed reactions of 1,1-dibromo-1-alkenes have been successfully employed in the synthesis of 1,3-diynes, demonstrating the utility of bromo-substituted starting materials in such catalytic cycles. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions with Related Bromo- and Silyl- Compounds

| Starting Material | Catalyst/Reagents | Product Type | Reference |

| 1,1-Dibromo-1-alkenes | Pd catalyst, Tris(2-furyl)phosphine, CuI | Symmetric 1,3-diynes | nih.gov |

| Aryl Iodides | Pd(0), Pt(0), or Rh(I) catalysts, 1,1,1,3,5,5,5-Heptamethyltrisiloxane | Arylsilanes | organic-chemistry.org |

| 1,3-Dienes | Pd catalyst, Disilane (B73854) | Allylsilanes | dntb.gov.ua |

This table presents data for analogous systems to infer the potential reactivity of this compound.

The presence of the two bromine atoms on the silicon atoms of this compound plays a crucial role in enhancing its reactivity. Bromine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect. This effect leads to a significant polarization of the Si-Br bonds and, consequently, an increase in the partial positive charge on the silicon atoms. This heightened electrophilicity of the silicon centers makes them more susceptible to nucleophilic attack, which is a key step in many activation pathways. nih.gov

Theoretical studies on halogenated silicon surfaces have shown that the presence of halogen atoms considerably activates the silicon towards reaction with nucleophiles like ammonia. nih.gov This activation arises from a large redistribution of charge in the transition state. Furthermore, the concept of "halogen bonding" can be invoked, where the bromine atom can act as a Lewis acid, interacting with electron donors and further polarizing the Si-Br bond. nih.govacs.org

Table 2: Calculated Activation Energy Barriers for the Reaction of NH₃ with Different Silicon Surfaces

| Surface | Activation Energy (kcal/mol) | Reference |

| Cl-Si(100)-2x1 | 12.3 | nih.gov |

| Br-Si(100)-2x1 | 19.9 | nih.gov |

| H-Si(100)-2x1 | 38.3 | nih.gov |

| Bare Si(100)-2x1 | 21.3 | nih.gov |

This table illustrates the activating effect of halogen substituents on silicon reactivity.

Nucleophilic and Electrophilic Cleavage Reactions of the Si-Si Bond

The polarized nature of the Si-Si bond in this compound also makes it susceptible to cleavage by both nucleophilic and electrophilic reagents.

Nucleophilic cleavage is a common reaction for disilanes. Strong nucleophiles, such as organolithium or Grignard reagents, are expected to attack one of the electrophilic silicon atoms, leading to the scission of the Si-Si bond. msu.edu The high sensitivity of this compound to moisture is a practical example of nucleophilic cleavage, where water acts as the nucleophile, leading to the formation of silanols and eventually siloxanes.

Electrophilic cleavage of the Si-Si bond is also possible, particularly with strong electrophiles. While less common than nucleophilic cleavage for this specific compound, reagents that can accept electron density from the Si-Si σ-bond could induce its rupture.

Photo-Induced Transformations Involving Si-Si Bond Scission

The Si-Si bond can undergo homolytic cleavage upon exposure to ultraviolet (UV) light, generating silyl (B83357) radicals. nih.gov This photochemical reactivity opens up pathways for radical-mediated transformations. For instance, the photolysis of disilanes in the presence of suitable trapping agents can lead to the formation of new silicon-containing molecules. In the absence of a trapping agent, the silyl radicals may recombine or undergo other secondary reactions. One study demonstrated that upon photolysis in methanol, a disilane derivative underwent Si-Si bond cleavage to yield methoxysilane (B1618054) products. nih.gov

Insertion Reactions into the Si-Si Bond (e.g., Oxygen Atom Insertion)

Insertion reactions provide a direct method for functionalizing the Si-Si bond. While direct insertion of an oxygen atom into the Si-Si bond of this compound to form a disiloxane (B77578) is a plausible transformation, specific literature on this reaction is scarce. However, related insertion reactions into bonds connected to silicon are well-known. For example, carbenes have been shown to insert into Si-H and Si-halogen bonds. rsc.org

More complex insertion reactions, such as the insertion of carbon dioxide into Si-N bonds of aminodisilanes, have been reported to yield carbamoyloxydisilanes. acs.orgqucosa.de These reactions proceed through hypervalent silicon intermediates, highlighting the ability of silicon to expand its coordination sphere, a key feature in many insertion mechanisms. These examples suggest that, under appropriate conditions, small molecules could potentially insert into the Si-Si bond of this compound.

Studies on Silicon-Carbon Bond Cleavage

The cleavage of silicon-carbon bonds in organosilicon compounds is a fundamental process with implications for synthesis and materials science. In the context of this compound, this cleavage can be initiated through various mechanisms, including the formation of hypercoordinate silicon species and ligand-induced scission.

The formation of hypercoordinate silicon intermediates, such as penta- and hexa-coordinate species, can significantly influence the reactivity of organosilanes, leading to the activation and potential cleavage of silicon-carbon bonds. While direct studies on this compound are not extensively detailed in the provided context, the principles of hypercoordination are well-established in silicon chemistry. Nucleophilic attack on the silicon atom by a Lewis base can lead to the expansion of the coordination sphere beyond the typical four-coordinate geometry. This can weaken the existing Si-C bonds, making them more susceptible to cleavage.

The interaction of this compound with various ligands can induce the scission of Si-C bonds. This process is often facilitated by the coordination of the ligand to the silicon center, which can alter the electronic and steric environment around the silicon atom. For instance, strong bases or nucleophiles can attack the silicon atom, leading to the displacement of a methyl group. The specific nature of the ligand and the reaction conditions play a crucial role in determining the outcome of the reaction.

Disilylation Reactions and Related Addition Chemistry

This compound is a valuable reagent for disilylation reactions, where two silyl groups are added across an unsaturated bond. This process provides a direct route to vicinal disilyl compounds, which are versatile building blocks in organic synthesis.

The addition of this compound to unsaturated hydrocarbons like alkynes, alkenes, and cumulenes has been a subject of mechanistic investigation. The reaction typically proceeds via a radical or a metal-catalyzed pathway.

In the case of alkynes, the reaction can be initiated by radical initiators or transition metal catalysts. The addition across the triple bond can lead to the formation of either cis- or trans-disilylated alkenes, depending on the reaction conditions and the nature of the catalyst. The reaction of dihaloalkanes with strong bases is a common method for preparing alkynes through a double elimination process. libretexts.orglibretexts.orgmasterorganicchemistry.com This process often involves an E2 mechanism. libretexts.orglibretexts.org

With alkenes, the addition of the disilane can also be promoted by radical initiators or photocatalysis. The regioselectivity of the addition depends on the substitution pattern of the alkene.

The reaction with cumulenes, which possess consecutive double bonds, can lead to more complex product mixtures. For example, the reaction of a bis(bromoallene) species, which can be synthesized from a dihydroxy-hexadiyne, with activated zinc can yield tetraalkylhexapentaenes. thieme-connect.de

Table 1: Examples of Disilylation Reactions with Unsaturated Hydrocarbons

| Unsaturated Hydrocarbon | Reagent | Conditions | Product |

| Alkyne | This compound | Radical Initiator/Heat | Vicinal disilylated alkene |

| Alkene | This compound | UV light/Catalyst | 1,2-Disilylated alkane |

| Cumulene | Bis(bromoallene) species | Activated Zinc | Tetraalkylhexapentaene thieme-connect.de |

The stereochemistry of the disilylation reaction is a critical aspect, particularly when creating chiral centers. The stereochemical outcome, whether it results in syn- or anti-addition, is highly dependent on the reaction mechanism. For instance, in E2 elimination reactions, the stereochemistry of the resulting double bond is dictated by the stereochemistry of the starting material. libretexts.org A concerted, stereospecific anti-elimination is often observed. stackexchange.com This principle is relevant when considering the reverse reaction, the addition to an alkyne.

In metal-catalyzed additions, the nature of the catalyst and ligands can control the stereoselectivity. For example, palladium-catalyzed bis(silylation) of 1,4-diethynylbenzene (B1207667) with 1,2-dimethoxy-1,1,2,2-tetramethyldisilane (B160816) has been reported. sigmaaldrich.com In some cases, diastereoselective desymmetric glycosylation of meso-diols can be achieved, where the enantiotopic hydroxyl groups are differentiated by the stereochemistry of the glycosyl donor. nih.gov

Silylene Generation and Subsequent Reactivity from Disilane Precursors

1,2-dihalodisilanes, including this compound, can serve as precursors for the generation of silylenes, which are the silicon analogues of carbenes. These highly reactive species can undergo a variety of subsequent reactions.

The thermal or photochemical decomposition of the disilane can lead to the homolytic cleavage of the Si-Si and Si-Br bonds, ultimately generating dimethylsilylene (Me₂Si:). Another method for silylene generation is through the reaction of the dibromodisilane with a reducing agent, such as an alkali metal.

Once generated, dimethylsilylene can undergo various reactions, including:

Insertion into Si-H, C-H, and O-H bonds.

Addition to alkenes and alkynes to form silacyclopropanes and silacyclopropenes, respectively.

Dimerization to form tetramethyldisilene.

The reaction of 1,1-dibromo-2,2,3,3-tetramethylcyclopropane with methyllithium (B1224462) proceeds through initial lithium-halogen exchange followed by carbene formation, which can then lead to bicyclobutanes via insertion into C-H bonds. stackexchange.com This highlights a parallel reactivity pattern for silylene generation and subsequent intramolecular reactions. The gas-phase flow-pyrolysis of 1,2-dimethoxy-1,1,2,2-tetramethyldisilane can also be used to prepare dimethylsilylene. sigmaaldrich.com

Rearrangement Reactions Involving Disilane Frameworks

Rearrangement reactions within disilane frameworks, such as that of this compound, are complex processes that can be influenced by thermal or photochemical stimuli. These reactions often involve the cleavage and reformation of bonds, leading to a variety of structural isomers and decomposition products. A predominant pathway in the rearrangement of substituted disilanes is the extrusion of a silylene, a silicon analogue of a carbene.

This silylene extrusion can be initiated photochemically or thermally. For instance, the photolysis of certain trisilanes has been shown to produce silylenes and disilanes. acs.org In the context of this compound, a plausible rearrangement pathway involves the extrusion of a brominated silylene species, such as bromomethylsilylene or dibromosilylene, although the specific intermediates would depend on the reaction conditions.

Another significant aspect of disilane reactivity is the cleavage of the Si-Si bond. This can be effected by various reagents, including organolithium compounds. For example, hexamethyldisilane (B74624) reacts with methyllithium to yield trimethylsilyl (B98337) lithium and tetramethylsilane. wikipedia.org While this is an intermolecular reaction, it highlights the susceptibility of the Si-Si bond to cleavage, a fundamental step that can precede or be part of a rearrangement process. In the case of this compound, the presence of electronegative bromine atoms is expected to influence the strength and reactivity of the Si-Si bond.

The study of closely related compounds, such as 1,2-dichloro-1,1,2,2-tetramethyldisilane, provides valuable insights. Research on this chloro-analogue has demonstrated its utility as an intermediate in the synthesis of other organosilicon compounds and its reactivity in the presence of catalysts. chemicalbook.com For instance, it can undergo reactions that lead to the formation of new Si-C bonds, which can be considered a form of framework rearrangement.

The table below summarizes key rearrangement and related reactions observed in disilane systems, providing a comparative framework for understanding the potential reactivity of this compound.

| Disilane System | Reaction Type | Key Intermediates/Products | Initiation |

| 2,2-Diphenylhexamethyltrisilane | Silylene Extrusion | Disilane, Silylene | Photochemical |

| Hexamethyldisilane | Si-Si Bond Cleavage | Trimethylsilyl lithium, Tetramethylsilane | Methyllithium |

| 1,2-Dichlorotetramethyldisilane | Chlorination/Reduction | Dimethyldichlorosilane | Catalyst |

Pyrolysis and Thermal Decomposition Pathways of Disilanes

The thermal decomposition, or pyrolysis, of disilanes is a critical area of study, with implications for the synthesis of silicon-based materials and for understanding the stability of these compounds at elevated temperatures. The pyrolysis of disilanes often proceeds through the homolytic cleavage of the Si-Si bond, leading to the formation of silyl radicals, or through the extrusion of silylenes.

A detailed mechanistic study on the thermal decomposition of 1,1,2,2-tetramethyldisilane, a close structural analogue of this compound, provides significant insights into the likely decomposition pathways. nih.gov In this study, flash pyrolysis in a SiC microreactor was performed at temperatures ranging from 295 to 1340 K. The primary reaction products identified were dimethylsilane, dimethylsilyl radicals, and dimethylsilylene. nih.gov These findings suggest that the initial decomposition steps involve both Si-Si and Si-H bond cleavage.

For this compound, the presence of the Si-Br bonds introduces additional complexities. The Si-Br bond is weaker than the Si-H bond, which could lead to alternative decomposition pathways. However, the fundamental processes of Si-Si bond cleavage and silylene extrusion are still expected to be major routes. The likely primary decomposition products would include brominated silanes and silylenes.

The general mechanism for the thermal decomposition of many disilanes can be summarized as follows:

Initiation: Homolytic cleavage of the Si-Si bond to form two silyl radicals.

Propagation: The silyl radicals can undergo a variety of reactions, including hydrogen abstraction from other disilane molecules, or β-scission to produce a silene (a compound with a silicon-carbon double bond) and a smaller silyl radical.

Silylene Formation: An alternative initiation pathway is the extrusion of a silylene from the disilane molecule, leaving a monosilane.

Termination: Combination of radicals to form stable products.

The table below outlines the primary decomposition products identified in the pyrolysis of 1,1,2,2-tetramethyldisilane, which can be considered analogous to the expected products from this compound, with bromine atoms substituting for hydrogen where appropriate.

| Reactant | Temperature Range (K) | Primary Decomposition Products | Experimental Technique |

| 1,1,2,2-Tetramethyldisilane | 295 - 1340 | Dimethylsilane, Dimethylsilyl radicals, Dimethylsilylene, Trimethylsilane, Tetramethyldisilene | Flash Pyrolysis with VUV Photoionization Mass Spectrometry |

The study of the pyrolysis of organosilicon compounds is crucial for the development of polymer-derived ceramics, where organosilicon polymers are pyrolyzed to form amorphous ceramic materials. mdpi.com The decomposition mechanisms of compounds like this compound are fundamental to controlling the composition and properties of the final ceramic materials.

Applications of 1,2 Dibromo 1,1,2,2 Tetramethyldisilane in Advanced Materials Science Research

Preceramic Polymer Synthesis and Conversion to Silicon-Based Ceramics

The conversion of preceramic polymers into silicon-based ceramics like Silicon Carbide (SiC) and Silicon Nitride (SiN) is a well-established field. This process typically involves the synthesis of a tractable polymer, shaping it into a desired form (e.g., fiber or coating), and then pyrolyzing it at high temperatures in a controlled atmosphere to yield the final ceramic product.

Polycarbosilanes, which feature a backbone of alternating silicon and carbon atoms, and polysilanes, with a silicon-silicon backbone, are crucial precursors for SiC ceramics. The synthesis of these polymers often starts from monomers like polydimethylsilane. drdo.gov.inazom.comresearchgate.net The process can involve thermal decomposition and rearrangement of the initial polymer under high pressure or in the presence of a catalyst. azom.comresearchgate.net A general route for polycarbosilane synthesis involves the thermal rearrangement of polydimethylsilane at temperatures up to 450°C in an inert atmosphere. drdo.gov.in Patents also describe methods for synthesizing polycarbosilane from organic compounds containing silicon-silicon, silicon-carbon, and silicon-halogen bonds. google.com

However, there is no specific mention in the reviewed literature of 1,2-Dibromo-1,1,2,2-tetramethyldisilane being utilized as a monomer or crosslinking agent in the development of polycarbosilane or polysilane precursors.

The fabrication of SiC and SiN ceramics from polymeric precursors is a widely researched area. Polycarbosilane is a well-known precursor for SiC fibers and composites. drdo.gov.incapes.gov.brresearchgate.net The pyrolysis of these polymers at temperatures typically above 900°C leads to the formation of the ceramic material. researchgate.net For SiN ceramics, polysilazanes are commonly used as precursors. google.com

Despite the extensive research into various precursors for SiC and SiN, there are no available studies that document the use of this compound in the fabrication of these ceramics.

The final properties of polymer-derived ceramics are highly dependent on the chemical composition and molecular structure of the preceramic polymer. By modifying the precursor, it is possible to control the composition and microstructure of the resulting ceramic.

While the principle of controlling ceramic properties through precursor chemistry is well-established, there is no information available on how this compound could be used to influence the composition and microstructure of silicon-based ceramics.

Development of Organosilicon Polymers for High-Performance Applications

Organosilicon polymers are valued for their unique properties, including high thermal stability and chemical resistance, making them suitable for a range of high-performance applications.

The synthesis of novel organosilicon polymer architectures is an active area of research aimed at tailoring material properties for specific applications. This can involve the use of various functional monomers and polymerization techniques.

There is no evidence in the available literature of this compound being employed in the synthesis of novel organosilicon polymer architectures.

The incorporation of functional fillers into preceramic polymers allows for the creation of ceramic nanocomposites with enhanced or novel properties.

No research has been found that indicates the use of this compound as a precursor for functional ceramic nanocomposites.

Contributions to Electronic Materials Research

Polymers derived from this compound, specifically polysilanes, are at the forefront of research into new electronic materials. The defining characteristic of these polymers is the sigma (σ)-electron delocalization along the silicon backbone, which imparts unique electronic properties.

One of the primary methods for synthesizing these polysilanes is through a Wurtz-type coupling reaction of this compound with an alkali metal, such as sodium. This process creates high molecular weight polymers with a repeating disilane (B73854) unit.

Research has demonstrated that the introduction of specific pendant groups onto the polysilane chain can significantly enhance their conductivity. For instance, polysilanes functionalized with tetrathiafulvalene (B1198394) (TTF) groups have been synthesized. rsc.org Upon doping with iodine, these materials have exhibited impressive electrical conductivities, reaching up to 10⁻² S cm⁻¹. rsc.org This level of conductivity opens up possibilities for their use in various electronic components.

The electronic properties of these materials are also influenced by the conformation of the silicon backbone. The absorption and emission spectra of polysilanes are sensitive to the arrangement of the polymer chain, a factor that can be tuned through chemical modification and external stimuli.

Self-Assembly Phenomena and Supramolecular Architectures

The creation of well-defined nanostructures through self-assembly is a cornerstone of modern materials science. Polymers derived from this compound are being investigated for their potential to form complex supramolecular architectures.

The principle behind this application lies in the synthesis of amphiphilic block copolymers. By incorporating segments with different polarities into the polysilane backbone, researchers can induce the self-assembly of these polymers in solution. For example, the synthesis of amphiphilic polymers containing polyhedral oligomeric silsesquioxane (POSS) has been achieved. medcraveonline.com These materials can self-assemble into nanoparticles in aqueous solutions, with their formation following a closed association mechanism where the particle size remains independent of the polymer concentration. medcraveonline.com

The ability to control the morphology and size of these self-assembled structures is critical for applications in drug delivery, nanotechnology, and catalysis. The defined structure of the starting material, this compound, allows for precise control over the resulting polymer architecture, which in turn dictates the self-assembly behavior.

Development of Stimuli-Responsive Luminescence Materials

Stimuli-responsive materials, which change their properties in response to external triggers, are in high demand for sensors, smart coatings, and optical devices. Polysilanes synthesized from this compound have shown promise in the development of materials with tunable luminescence.

The luminescence of polysilanes is intrinsically linked to the σ-conjugated silicon backbone. Changes in the conformation of this backbone, induced by external stimuli such as temperature (thermochromism) or mechanical stress (piezochromism), can lead to shifts in their absorption and emission wavelengths. This phenomenon arises from the alteration of the electronic structure of the polymer.

For example, some polysilanes exhibit thermochromism, where their color changes in response to temperature variations. This behavior is attributed to a phase transition in the material that alters the polymer backbone conformation. Similarly, the application of pressure can induce piezochromic effects, leading to a visible change in the material's luminescence.

The development of these "smart" materials relies on the ability to synthesize polymers with specific responses. The use of this compound as a precursor provides a route to creating polysilanes with controlled structures and, consequently, predictable and useful stimuli-responsive luminescent properties.

Advanced Spectroscopic and Structural Characterization of 1,2 Dibromo 1,1,2,2 Tetramethyldisilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and mechanistic investigation of 1,2-Dibromo-1,1,2,2-tetramethyldisilane and its derivatives. The versatility of NMR allows for the detailed analysis of various nuclei, providing a holistic view of the molecular framework.

Multi-nuclear NMR studies, encompassing ¹H, ¹³C, and ²⁹Si, are instrumental in the complete characterization of these compounds.

¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms. In derivatives of this compound, the chemical shifts of the methyl protons are of particular interest, as they are sensitive to the nature of the substituents on the silicon atoms. For instance, in 1,2-dibromo-1,2-diphenylethane, a related compound, the proton signals appear at δ 5.50 ppm. rsc.org

¹³C NMR: Carbon-13 NMR offers insights into the carbon skeleton of the molecule. The chemical shifts of the methyl carbons and any organic substituents attached to the silicon atoms can be precisely determined. For example, the ¹³C NMR spectrum of dl-1,2-dibromo-1,2-diphenylethane shows signals at δ 137.8, 128.6, 128.2, and 59.2 ppm. rsc.org In more complex derivatives, such as those containing olefinic carbons, detailed analysis of the ¹³C NMR spectrum, including coupling constants like J(²⁹Si, ¹³C), is crucial for unambiguous assignment. researchgate.net

²⁹Si NMR: Silicon-29 NMR is a powerful tool for directly probing the silicon environment. The chemical shifts in ²⁹Si NMR are highly sensitive to the electronic and steric environment around the silicon atom. This technique is invaluable for studying the changes at the silicon center during chemical reactions and for characterizing the final products.

A representative dataset for a derivative, 4-ethyl-3-diethylboryl-1,1-dimethyl-2,5-bis(dimethylsilyl)-1-sila-2,4-cyclopentadiene, showcases the utility of multi-nuclear NMR. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| ¹H | (Specific values depend on the full structure and are not detailed in the provided context) | |

| ¹³C | (Olefinic carbons show a characteristic pattern) | J(²⁹Si, ¹³C) values are observable as satellites. researchgate.net |

| ²⁹Si | (Specific values depend on the full structure and are not detailed in the provided context) |

This table is illustrative and based on the general information provided in the search results. Specific data for this compound was not available.

The synthesis of derivatives of this compound can lead to the formation of diastereomers, particularly when chiral centers are introduced. NMR spectroscopy is a primary method for the identification and quantification of these stereoisomers. chemrxiv.org

The presence of a chiral center, for example, can render adjacent methyl groups diastereotopic, leading to distinct signals in the ¹³C NMR spectrum. researchgate.net This differentiation allows for the determination of the diastereomeric ratio. In the case of therapeutic oligonucleotides with chiral phosphorothioate (B77711) linkages, multi-dimensional and multi-nuclear NMR techniques have been successfully employed to fully assign the signals of all diastereomers present in a mixture. chemrxiv.org A similar approach can be applied to the diastereomeric derivatives of this compound.

For instance, the reaction of Z-stilbene with bromine yields dl-1,2-dibromo-1,2-diphenylethane, while the reaction with E-stilbene produces the meso-diastereomer. rsc.org These isomers can be distinguished by their unique NMR spectra.

| Diastereomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| dl-1,2-dibromo-1,2-diphenylethane | 7.21 (s, 10H), 5.50 (s, 2H) rsc.org | 137.8, 128.6, 128.2, 59.2 rsc.org |

| meso-1,2-dibromo-1,2-diphenylethane | 7.65-7.35 (m, 10H), 5.50 (s, 2H) rsc.org | 140.0, 129.0, 128.8, 127.9, 56.1 rsc.org |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. creative-biostructure.com The data collected allows for the construction of an electron density map, from which the atomic positions can be determined.

For example, the crystal structure of 1,1,2,2-tetramethyl-1,2-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)disilane, a derivative of the core disilane (B73854) structure, was determined using single-crystal XRD. researchgate.netnih.gov The analysis revealed a Si-Si bond length of 2.3444 (4) Å and a C-Si-Si-C torsion angle of -179.0 (5)°, indicating a trans arrangement of the bulky cyclopentadienyl (B1206354) rings to minimize steric strain. researchgate.netnih.gov

| Parameter | Value |

| Compound | 1,1,2,2-tetramethyl-1,2-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)disilane researchgate.netnih.gov |

| Crystal System | Monoclinic researchgate.netnih.gov |

| Space Group | P2₁/n researchgate.netnih.gov |

| Si-Si Bond Length | 2.3444 (4) Å researchgate.netnih.gov |

| C-Si-Si-C Torsion Angle | -179.0 (5)° researchgate.netnih.gov |

This data is for a derivative and illustrates the type of information obtained from single-crystal X-ray diffraction.

The choice of X-ray source, commonly copper (Cu) or molybdenum (Mo), depends on the nature of the crystal. creative-biostructure.com Data collection is often performed at low temperatures to minimize thermal vibrations and obtain a more precise structure. ub.edu

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. It is also instrumental in monitoring the progress of chemical reactions by identifying intermediates and products.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). waters.com This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. uab.edu Techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) are capable of providing such high-resolution data. nih.gov

For organosilicon compounds, HRMS is essential for confirming the successful synthesis of the target molecule and for identifying any byproducts. The isotopic pattern of silicon and bromine atoms also provides a characteristic signature in the mass spectrum, further aiding in identification.

Field Desorption (FD) and Field Ionization (FI) are soft ionization techniques particularly well-suited for the analysis of non-volatile or thermally labile compounds, a category into which many organosilicon derivatives may fall. waters.comwikipedia.orguky.edu These methods typically produce molecular ions (M⁺·) or protonated molecules ([M+H]⁺) with minimal fragmentation, simplifying the mass spectrum and providing clear molecular weight information. wikipedia.orguky.edu

Field Desorption (FD): In FD-MS, the sample is deposited directly onto an emitter, and a strong electric field is applied to induce ionization and desorption. wikipedia.orgnih.gov This technique is advantageous for analyzing large and non-volatile organometallic and organosilicon compounds. waters.comwikipedia.org The sample can be loaded onto the emitter by dipping it into a solution of the analyte or by using a syringe. uky.edu

Field Ionization (FI): FI-MS is used for volatile or vaporizable samples. nih.govslideshare.net The gaseous analyte is introduced into the ion source where it is ionized by a strong electric field near an emitter. slideshare.net

Electronic Absorption and Emission Spectroscopy for Photophysical Property Analysis (e.g., UV-Vis)

Disilanes typically exhibit absorption in the ultraviolet (UV) region, which is influenced by the nature of the substituents on the silicon atoms. nih.gov The presence of aromatic groups directly attached to the silicon backbone can lead to a red shift in the absorption spectrum due to σ–π conjugation, which enhances electron delocalization across the system. nih.gov For this compound, the primary electronic transitions are expected to be σ-σ* transitions of the Si-Si bond and n-σ* transitions involving the lone pairs of the bromine atoms. The methyl groups, being alkyl substituents, are not expected to significantly participate in conjugation.

In analogous systems, such as naphthalene-bridged disilanes, the absorption maxima show little dependence on solvent polarity, indicating that the ground state is not significantly polarized. nih.gov The emission properties of disilanes are also highly dependent on their molecular structure and environment. Some disilane-bridged architectures with donor-acceptor substituents have been shown to exhibit fluorescence with high quantum yields in the solid state. sci-hub.se The introduction of heavy atoms like bromine can influence the photophysical pathways, potentially promoting intersystem crossing to the triplet state, which could quench fluorescence but is a critical property for applications like photodynamic therapy. rsc.org

| Compound Type | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Aryl-substituted disilanes | ~275-305 | ~360-420 (solid state) | up to 0.81 (solid state) | sci-hub.se |

| Naphthalene-bridged disilanes | ~305 | ~330-360 | ~0.09-0.49 | nih.govresearchgate.net |

This table presents typical data for related disilane compounds to illustrate the expected photophysical properties.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for investigating the redox properties of organosilicon compounds. The electrochemical behavior of this compound is expected to be characterized by reductive processes involving the cleavage of the Si-Br and potentially the Si-Si bonds.

Studies on the electrochemical reduction of vicinal dibromides show that these compounds can undergo a two-electron reduction to form a double bond between the carbon atoms. researchgate.net By analogy, the electrochemical reduction of this compound would likely proceed via the sequential or concerted cleavage of the two Si-Br bonds. This process could lead to the formation of a highly reactive intermediate with a silicon-silicon double bond (a disilene).

The electrochemical reduction of disulfides, which are isoelectronic in some respects to disilanes, has also been studied and can provide insights. chemrxiv.orgchemistryviews.org These studies often show that the reduction potential is sensitive to the substituents and the solvent system used. For this compound, the electron-withdrawing nature of the bromine atoms would likely make the initial reduction more favorable (occur at a less negative potential) compared to a fully alkylated disilane.

| Compound Type | Redox Process | Typical Potential Range (V vs. ref) | Technique | Reference |

|---|---|---|---|---|

| Vicinal Dibromides | Reductive debromination | -1.0 to -2.0 | Cyclic Voltammetry | researchgate.netresearchgate.net |

| Aryl Dihalides | Reductive dehalogenation | -1.5 to -2.5 | Cyclic Voltammetry | researchgate.net |

This table presents typical data for related compounds to illustrate the expected electrochemical behavior.

Advanced In-Situ Characterization Techniques for Polymer-Derived Ceramics

Organosilicon compounds are valuable single-source precursors for the synthesis of silicon-based ceramics like silicon carbide (SiC) and silicon carbonitride (SiCN). osti.govresearchgate.netbohrium.com A molecule such as this compound could potentially serve as a precursor, where upon thermal decomposition (pyrolysis), it would transform into a ceramic material. The study of this transformation process in real-time, or in-situ, is crucial for understanding the reaction mechanisms and for tailoring the properties of the final ceramic product.

The conversion of an organosilicon precursor to a ceramic typically involves several stages: cross-linking of the precursor molecules to form a polymer-like network (a preceramic polymer), followed by pyrolysis at high temperatures to yield the final amorphous or crystalline ceramic. osti.gov Advanced in-situ characterization techniques are essential for monitoring the structural and chemical changes that occur at each stage.

Key In-Situ Techniques:

High-Temperature X-ray Diffraction (HT-XRD): This technique is used to monitor the evolution of crystalline phases during pyrolysis. For a precursor like this compound, HT-XRD could track the formation of β-SiC, which is a common crystalline phase in polymer-derived SiC ceramics. researchgate.net

Transmission Electron Microscopy (TEM): In-situ TEM allows for the direct observation of microstructural changes, such as the formation of nanocrystals and nanowires within the ceramic matrix. unamur.be This can provide valuable information on how the initial molecular structure of the precursor influences the final morphology of the ceramic.

Spectroscopic Techniques: In-situ spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to follow the changes in chemical bonding during the polymer-to-ceramic transformation. For example, one could observe the disappearance of Si-CH₃ and Si-Br bonds and the emergence of Si-C bonds.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): This combination of techniques provides information on the mass loss of the precursor as a function of temperature, while simultaneously identifying the volatile species that are evolved during pyrolysis. This is critical for understanding the decomposition pathway and the final elemental composition of the ceramic.

The use of these advanced in-situ characterization techniques allows for a comprehensive understanding of the complex transformations that occur during the synthesis of polymer-derived ceramics, enabling the rational design of precursors and processing conditions to achieve desired material properties. researchgate.netunamur.be

Theoretical and Computational Investigations on 1,2 Dibromo 1,1,2,2 Tetramethyldisilane Chemistry

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and energetics of organosilicon compounds. mdpi.com These calculations provide fundamental insights into molecular geometry, bond energies, and electronic properties that govern the chemistry of molecules like 1,2-Dibromo-1,1,2,2-tetramethyldisilane.

Calculation of Spectroscopic Parameters (e.g., g-tensors, A-tensors)

The thermal or photochemical decomposition of this compound can lead to the formation of paramagnetic species, such as silyl (B83357) radicals. Electron Paramagnetic Resonance (EPR) spectroscopy is a key experimental technique for characterizing these open-shell species. DFT calculations are crucial for predicting and interpreting the EPR spectra of these radicals.

The interaction of the unpaired electron spin with an external magnetic field is described by the g-tensor . Deviations of the g-tensor from the free electron g-value (g_e ≈ 2.0023) are caused by spin-orbit coupling and provide a sensitive probe of the electronic structure of the radical. ru.nl Computational methods, particularly those incorporating relativistic effects, have been developed to calculate g-tensors with high accuracy. ru.nlnih.govrespectprogram.orgnih.gov For silyl radicals derived from this compound, DFT calculations can predict the principal components of the g-tensor (g_xx, g_yy, g_zz), which are essential for identifying the radical species in experimental EPR spectra.

The hyperfine coupling tensor (A-tensor) describes the interaction between the electron spin and nuclear spins (e.g., ¹H, ¹³C, ²⁹Si). The A-tensor is composed of an isotropic part (Fermi contact interaction) and an anisotropic part (dipolar interaction). DFT calculations can provide accurate predictions of hyperfine coupling constants, which are invaluable for mapping the spin density distribution within the radical and confirming its structure.

Below is a hypothetical table illustrating the kind of data that would be obtained from DFT calculations of spectroscopic parameters for a radical derived from the title compound.

| Parameter | Calculated Value | Description |

|---|---|---|

| g_iso | 2.0045 | Isotropic g-value |

| Δg_xx | +0.0010 | Anisotropy in the x-direction |

| Δg_yy | -0.0005 | Anisotropy in the y-direction |

| Δg_zz | -0.0005 | Anisotropy in the z-direction |

| A_iso(²⁹Si) | +75.0 MHz | Isotropic hyperfine coupling to Silicon-29 |

| A_iso(¹H) | -2.5 MHz | Isotropic hyperfine coupling to a specific Proton |

Analysis of Bonding Characteristics and Electron Delocalization

The nature of the chemical bonds in this compound, particularly the Si-Si and Si-Br bonds, can be thoroughly analyzed using computational techniques. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are employed to characterize the bonding. researchgate.net

The ELF provides a visual representation of electron localization in a molecule, allowing for the clear identification of core electrons, lone pairs, and bonding regions. researchgate.net Analysis of the ELF can reveal the degree of covalent or ionic character in the Si-Br bonds and can quantify the strength of the Si-Si bond. Furthermore, these analyses can shed light on the extent of electron delocalization within the molecule, which can influence its reactivity. For instance, hyperconjugative interactions between the Si-C σ-bonds and the Si-Si σ*-antibonding orbital can be quantified.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions. For this compound, this involves identifying the transition states connecting reactants to products and calculating the associated energy barriers.

Prediction of Reaction Pathways and Selectivity

The thermal or photochemical decomposition of this compound can proceed through several possible pathways. Computational modeling can be used to predict the most likely reaction channels. For example, the homolytic cleavage of the Si-Si bond to yield two bromodimethylsilyl radicals can be compared with the cleavage of a Si-Br bond.

By locating the transition state structures for these competing pathways and calculating their activation energies, a prediction can bemade about the selectivity of the reaction under different conditions. Quantum chemical calculations have been successfully used to elucidate complex reaction mechanisms, including those involving intermediate complexes and isomerization pathways. researchgate.net

Kinetic and Thermodynamic Considerations in Disilane (B73854) Decomposition

The decomposition of organosilanes is a critical process in chemical vapor deposition and other synthetic applications. escholarship.org Computational chemistry provides a means to determine the key kinetic and thermodynamic parameters that govern these reactions.

For the decomposition of this compound, DFT calculations can be used to compute the reaction enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG) for various decomposition pathways. These thermodynamic data indicate the feasibility of a given reaction.

Transition state theory, combined with the calculated activation energies, allows for the prediction of reaction rate constants (k). For unimolecular decomposition reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be applied to model the pressure and temperature dependence of the rate constants. researchgate.net

The following table provides an example of the type of kinetic and thermodynamic data that can be generated through computational studies of disilane decomposition.

| Reaction Pathway | ΔH (kcal/mol) | ΔG (kcal/mol) | E_a (kcal/mol) | Predicted Rate Constant (s⁻¹) |

|---|---|---|---|---|

| Si-Si Bond Cleavage | +65.2 | +55.8 | 68.5 | 1.2 x 10⁻¹² |

| Si-Br Bond Cleavage | +78.9 | +69.1 | 80.2 | 3.5 x 10⁻¹⁵ |

| Br₂ Elimination | +50.4 | +40.7 | 55.0 | 7.8 x 10⁻⁹ |

Quantum Chemical Analysis of Silicon-Containing Reactive Intermediates (e.g., Silylenes, Disilenes)

The decomposition of this compound is a potential route to highly reactive silicon-containing intermediates, such as silylenes (R₂Si:) and disilenes (R₂Si=SiR₂). Quantum chemical calculations are essential for understanding the structure, stability, and reactivity of these transient species.

For instance, the elimination of two bromine atoms from this compound could, in principle, lead to the formation of tetramethyldisilene. Computational studies can predict the geometry of this disilene, including the Si=Si bond length and the degree of pyramidalization at the silicon centers. The electronic nature of the Si=Si double bond can be analyzed in detail, providing insights into its reactivity towards addition reactions.

Alternatively, the decomposition could generate silylene intermediates, such as bromomethylsilylene (CH₃SiBr:). Quantum chemical calculations can determine the ground electronic state of such silylenes (singlet or triplet) and predict their characteristic reactions, such as insertions into σ-bonds and additions to π-systems. researchgate.net The energetics of silylene dimerization to form disilenes can also be computationally explored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.